REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].C[CH:17]([CH2:19]Br)C.O.CN([CH:25]=[O:26])C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:19][CH:17]([O:13][CH3:10])[O:26][CH3:25])=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5 hours
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Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (twice)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N sodium hydroxide solution (twice) and
|
Type
|
WASH
|
Details
|
then washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)OCC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |